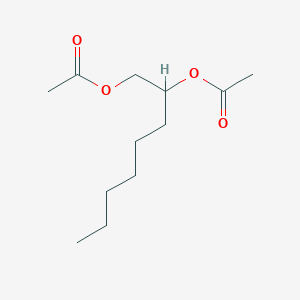
1,2-Octanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Octanediyl diacetate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 1,2-octanediol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Octanediyl diacetate can be synthesized through the esterification of 1,2-octanediol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the diol to the diacetate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: 1,2-Octanediyl diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 1,2-octanediol and acetic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol in the presence of a catalyst, such as sodium methoxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce 1,2-octanediol.
Major Products Formed:
- Hydrolysis yields 1,2-octanediol and acetic acid.
- Transesterification can produce various esters depending on the alcohol used.
- Reduction results in the formation of 1,2-octanediol.
科学的研究の応用
1,2-Octanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-octanediyl diacetate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to hydroxyl groups through the transfer of hydride ions from reducing agents.
類似化合物との比較
- 1,2-Butanediol diacetate
- 1,2-Hexanediol diacetate
- 1,2-Decanediol diacetate
Comparison: 1,2-Octanediyl diacetate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. For example, 1,2-butanediol diacetate has a shorter carbon chain, resulting in different solubility and reactivity characteristics. Similarly, 1,2-decanediol diacetate, with a longer carbon chain, exhibits different melting and boiling points.
特性
CAS番号 |
22007-56-3 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
2-acetyloxyoctyl acetate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-12(16-11(3)14)9-15-10(2)13/h12H,4-9H2,1-3H3 |
InChIキー |
RANGUUYBFDYGLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




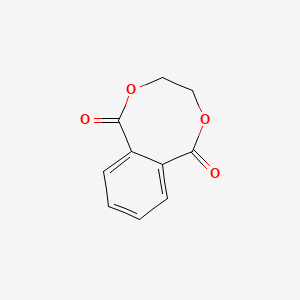
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
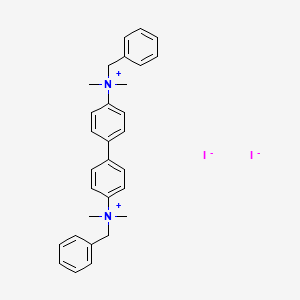
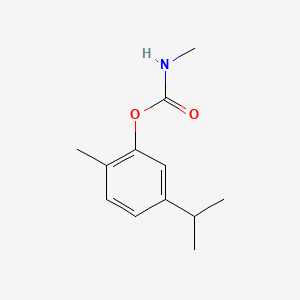
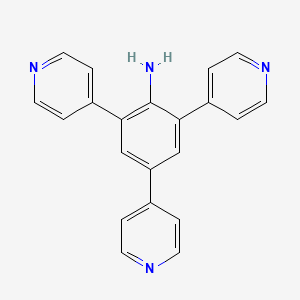
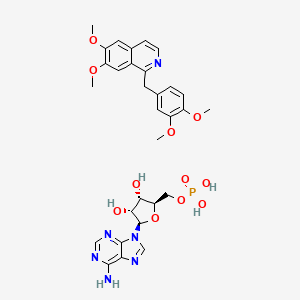
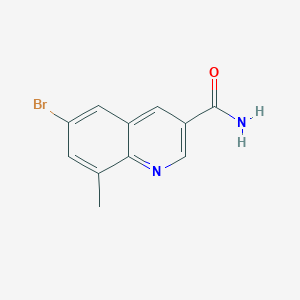
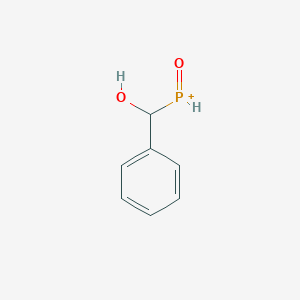
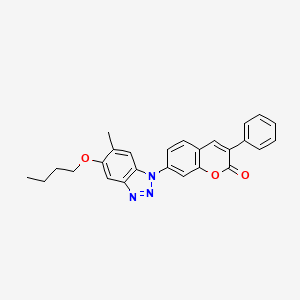


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
